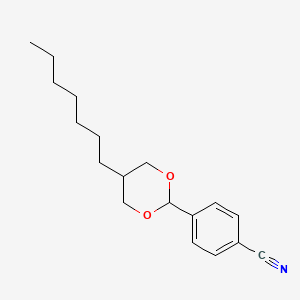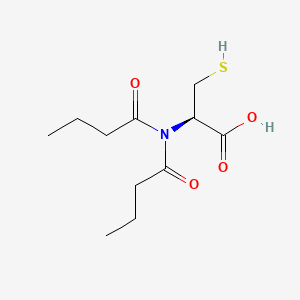
N,N'-Bis(1-oxobutyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(1-oxobutyl)-L-cysteine: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two 1-oxobutyl groups attached to the nitrogen atoms of L-cysteine, an amino acid. The unique structure of N,N’-Bis(1-oxobutyl)-L-cysteine allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(1-oxobutyl)-L-cysteine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow reactors allows for better control over the reaction parameters, such as temperature and pressure, and can lead to a more efficient and sustainable production process.
化学反応の分析
Types of Reactions: N,N’-Bis(1-oxobutyl)-L-cysteine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound that can interact with different reagents.
Common Reagents and Conditions:
Oxidation: The oxidation of N,N’-Bis(1-oxobutyl)-L-cysteine can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically performed in an aqueous medium at a controlled temperature.
Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually conducted in an organic solvent under inert conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include alkyl halides and acyl chlorides. The reactions are often carried out in the presence of a base to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, N,N’-Bis(1-oxobutyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Biology: In biological research, N,N’-Bis(1-oxobutyl)-L-cysteine is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of protein modification and enzyme activity.
Medicine: In the field of medicine, N,N’-Bis(1-oxobutyl)-L-cysteine is explored for its potential therapeutic applications. It may have antioxidant properties and could be used in the development of drugs for the treatment of oxidative stress-related diseases.
Industry: In industrial applications, N,N’-Bis(1-oxobutyl)-L-cysteine is used as an additive in various formulations. Its ability to undergo chemical reactions makes it a versatile compound for use in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of N,N’-Bis(1-oxobutyl)-L-cysteine involves its interaction with specific molecular targets in the cell. The compound can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The presence of the 1-oxobutyl groups allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.
類似化合物との比較
N,N’-Bis(1-oxobutyl)-L-methionine: Similar to N,N’-Bis(1-oxobutyl)-L-cysteine, this compound contains 1-oxobutyl groups attached to the nitrogen atoms of L-methionine.
N,N’-Bis(1-oxobutyl)-L-serine: This compound features 1-oxobutyl groups attached to the nitrogen atoms of L-serine.
Uniqueness: N,N’-Bis(1-oxobutyl)-L-cysteine is unique due to the presence of the thiol group in L-cysteine, which can participate in redox reactions and form disulfide bonds. This property distinguishes it from other similar compounds and contributes to its versatility in chemical and biological applications.
特性
CAS番号 |
85038-49-9 |
|---|---|
分子式 |
C11H19NO4S |
分子量 |
261.34 g/mol |
IUPAC名 |
(2R)-2-[di(butanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO4S/c1-3-5-9(13)12(10(14)6-4-2)8(7-17)11(15)16/h8,17H,3-7H2,1-2H3,(H,15,16)/t8-/m0/s1 |
InChIキー |
FQEGSJAFMDXDSU-QMMMGPOBSA-N |
異性体SMILES |
CCCC(=O)N([C@@H](CS)C(=O)O)C(=O)CCC |
正規SMILES |
CCCC(=O)N(C(CS)C(=O)O)C(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


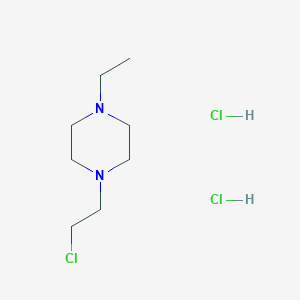
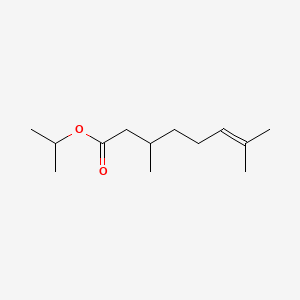
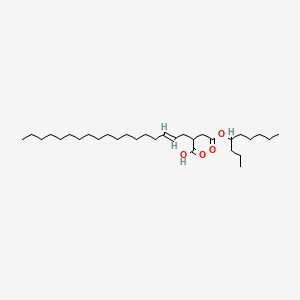
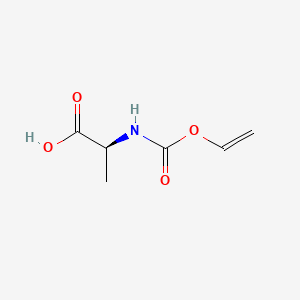
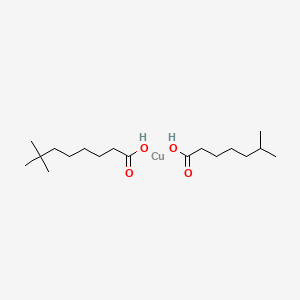

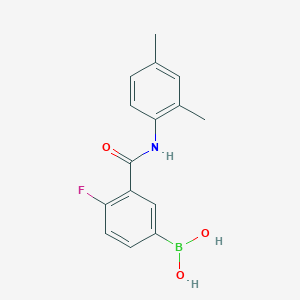
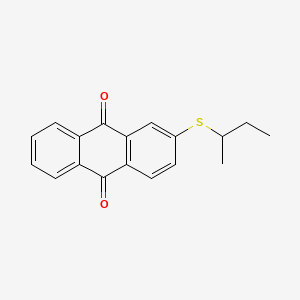
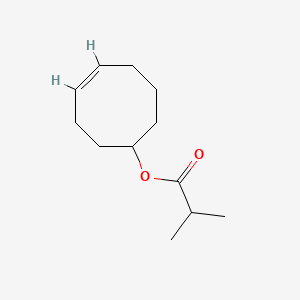
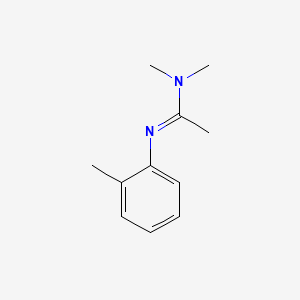
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


